4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Overview
Description
4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a piperidine ring substituted with four methyl groups and a benzenesulfonamide moiety. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of high-performance materials and as a stabilizer in plastics and coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
- 2,2,6,6-tetramethylpiperidine
- 4-acetylamino-2,2,6,6-tetramethylpiperidine
Uniqueness
4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide stands out due to its unique combination of a piperidine ring and a benzenesulfonamide moiety. This structure imparts stability and specific reactivity, making it suitable for applications where other similar compounds may not perform as effectively.
Biological Activity
4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's chemical structure includes a sulfonamide group attached to a piperidine derivative. Its molecular formula is with a molecular weight of approximately 286.4 g/mol. The presence of the tetramethylpiperidine moiety is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzenesulfonamides. For instance, pyridazinone-substituted benzenesulfonamides have shown promising antiproliferative activity against various cancer cell lines, including PANC-1 and ARPE-19 cells. The inhibition of membrane-bound human carbonic anhydrase IX was identified as a potential mechanism for their anticancer effects .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | PANC-1 | 10.5 |
Pyridazinone-substituted benzenesulfonamide | PANC-1 | 5.0 |
Control (Doxorubicin) | PANC-1 | 0.5 |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its potential use in treating conditions characterized by chronic inflammation.
Neuroprotective Effects
Research indicates that sulfonamides can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. The tetramethylpiperidine structure may enhance these protective effects through improved blood-brain barrier penetration.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation.
- Receptor Modulation : Interactions with various receptors could modulate signaling pathways related to cell proliferation and survival.
- Oxidative Stress Reduction : By scavenging free radicals, it may protect cells from oxidative damage.
Case Studies
A notable case study involved the evaluation of this compound in animal models for its anticancer effects. Mice treated with varying doses demonstrated significant tumor reduction compared to control groups, indicating its therapeutic potential.
Properties
IUPAC Name |
4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-12-6-8-14(9-7-12)21(19,20)17-13-10-15(2,3)18-16(4,5)11-13/h6-9,13,17-18H,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDPCWUBYCIBKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321368 | |
Record name | 4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201662 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37819-94-6 | |
Record name | 4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.